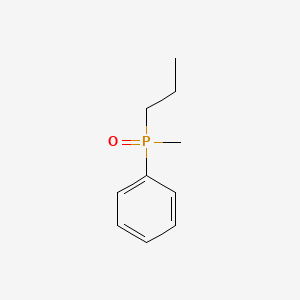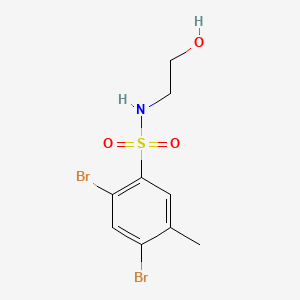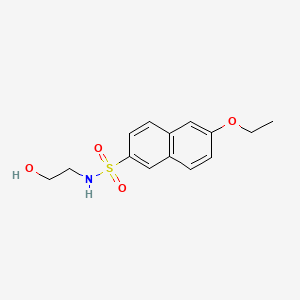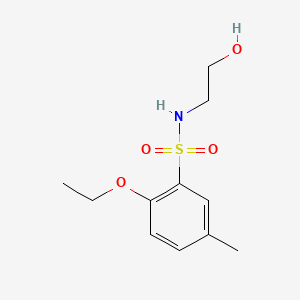
Tin-116 isotope
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin-116 is a stable isotope of tin with a mass number of 116. It has an atomic number of 50, meaning it contains 50 protons and 66 neutrons. Tin-116 is one of the naturally occurring isotopes of tin, comprising approximately 14.54% of natural tin . It is known for its stability and unique nuclear properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin-116 can be prepared through the physical vapor deposition technique. This method involves evaporating tin in a vacuum and depositing it onto a substrate, often using a carbon backing to minimize energy loss and contamination . The process requires precise control of temperature and vacuum conditions to ensure the purity and uniformity of the tin-116 film.
Industrial Production Methods: In industrial settings, tin-116 is typically produced by enriching natural tin through isotope separation techniques. These methods include gas centrifugation and electromagnetic separation, which exploit the slight differences in mass between tin isotopes to achieve the desired enrichment levels .
Analyse Des Réactions Chimiques
Types of Reactions: Tin-116 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tin-116 can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide, forming tin oxides.
Reduction: Tin-116 can be reduced using reducing agents like hydrogen gas or carbon monoxide, reverting tin oxides back to metallic tin.
Substitution: Tin-116 can participate in substitution reactions with halogens, forming tin halides under appropriate conditions.
Major Products:
Oxidation: Tin oxides (e.g., tin(IV) oxide)
Reduction: Metallic tin
Substitution: Tin halides (e.g., tin(IV) chloride)
Applications De Recherche Scientifique
Tin-116 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tin-116 exerts its effects depends on its application. In nuclear physics, tin-116 serves as a target material, interacting with high-energy particles to produce specific nuclear reactions. In biological and medical applications, tin-116’s stability and non-radioactive nature make it an ideal tracer, allowing researchers to track its movement and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Tin-112: Another stable isotope of tin with a lower natural abundance (0.97%).
Tin-114: A stable isotope with a natural abundance of 0.66%.
Tin-118: A stable isotope with a higher natural abundance (24.22%).
Uniqueness of Tin-116: Tin-116 is unique due to its specific neutron-to-proton ratio, which gives it distinct nuclear properties. Its relatively high natural abundance and stability make it particularly useful in various scientific and industrial applications, distinguishing it from other tin isotopes .
Propriétés
IUPAC Name |
tin-116 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn/i1-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFFYVFTNAWJD-OIOBTWANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[116Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893506 |
Source


|
| Record name | Tin-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.901743 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-70-9 |
Source


|
| Record name | Tin-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





